Enhanced Lipophilicity (cLogP) of 4-Ethyl- vs. 4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride
The substitution of a methyl group with an ethyl group on the 1,2,5-oxadiazole ring increases the compound's lipophilicity. This is a critical factor in drug design, as it directly influences membrane permeability, plasma protein binding, and overall bioavailability [1]. The increased lipophilicity of the ethyl analog can be leveraged to enhance the passive diffusion of derived sulfonamide drug candidates across biological membranes, or to improve the solubility of the final compound in organic phases during synthesis and purification [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | XLogP3: 1.9 (Predicted) |
| Comparator Or Baseline | 4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride (XLogP3: 1.3) |
| Quantified Difference | Increase of 0.6 log units |
| Conditions | XLogP3 computational prediction |
Why This Matters
A ΔcLogP of 0.6 represents a significant increase in lipophilicity, meaning the ethyl derivative is approximately 4 times more likely to partition into a non-polar organic phase compared to the methyl derivative, which directly impacts its utility in synthesizing lipophilic drug candidates or materials.
- [1] Daylight Chemical Information Systems. 'CLOGP Reference Manual.' 2011-01-08. View Source
- [2] Delaney, J. S. 'ESOL: Estimating Aqueous Solubility Directly from Molecular Structure.' Journal of Chemical Information and Computer Sciences, 2004, 44(3), 1000-1005. View Source
